3-Decanol

Description

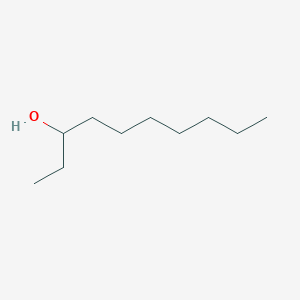

Structure

3D Structure

Properties

IUPAC Name |

decan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-5-6-7-8-9-10(11)4-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEQLCZWZXUUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862695 | |

| Record name | 3-Decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a floral odour | |

| Record name | 3-Decanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Decanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/401/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water | |

| Record name | 3-Decanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/401/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.826-0.832 | |

| Record name | 3-Decanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/401/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1565-81-7 | |

| Record name | 3-Decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1565-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Decanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001565817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Decanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Decanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTY84QBP4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Decanol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-decanol, a secondary fatty alcohol with growing interest in various research and industrial applications. This document outlines its key physical and chemical characteristics, details the experimental protocols for their determination, and explores its current and potential uses in research and development.

Core Physicochemical Properties of this compound

This compound, also known as ethyl heptyl carbinol, is a straight-chain secondary alcohol.[1][2] Its chemical structure consists of a ten-carbon chain with a hydroxyl group located on the third carbon atom.[1][3] This structure imparts specific properties that are valuable in various applications.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various sources for easy comparison.

| Property | Value | Units | References |

| Molecular Formula | C₁₀H₂₂O | [1][4][5][6] | |

| Molecular Weight | 158.28 | g/mol | [1][4][5][6] |

| Appearance | Colorless to pale yellow liquid | [4][5] | |

| Odor | Floral, fatty, orange, musty, mushroom | [2][4][7] | |

| Boiling Point | 211.00 to 212.00 | °C at 760 mmHg | [4][5] |

| 98-99 | °C at 11 mmHg | [5] | |

| Melting Point | -5 | °C | [5][6] |

| -7.5 | °C | [7] | |

| Density | 0.826 to 0.832 | g/cm³ at 25 °C | [1][4] |

| 0.823 | g/mL | [6] | |

| Solubility in Water | 151.8 | mg/L at 25 °C (estimated) | [4][8] |

| Insoluble | [1][4][5] | ||

| Solubility in Organic Solvents | Soluble in alcohol and oil | [4][5] | |

| Vapor Pressure | 0.037 | mmHg at 25 °C (estimated) | [4] |

| 0.0365 | mmHg at 25 °C | [5] | |

| Refractive Index | 1.435 to 1.439 | at 20 °C | [1][4][9] |

| Flash Point | 86.67 | °C (Tag Closed Cup) | [4][8] |

| 99 | °C | [5] | |

| logP (Octanol/Water Partition Coefficient) | 3.879 (estimated) | [4] | |

| 3.9 (XLogP3) | [1] | ||

| 4.11 (ALOGPS) | [2] |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for the application of this compound in research. The following sections detail the general methodologies for measuring some of the key properties listed above.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] It is a key indicator of purity.[11]

Micro-Reflux Method: This method is suitable for small sample volumes.[12]

-

Apparatus Setup: A small quantity of this compound (approximately 0.5 mL) is placed in a small test tube containing a magnetic stir bar.[12] The test tube is then placed in a heating block. A thermometer is positioned with its bulb above the liquid surface to measure the vapor temperature.[12]

-

Heating: The sample is heated gently while stirring.[12]

-

Observation: As the liquid boils, a ring of condensing vapor will become visible on the walls of the test tube. The thermometer bulb should be positioned at the level of this ring.[12]

-

Measurement: The temperature at which the vapor temperature remains constant during reflux is recorded as the boiling point.[12][13]

Distillation Method: For larger volumes, a simple distillation apparatus can be used.[10][13] The temperature of the vapor that distills and condenses is monitored and recorded as the boiling point.[13]

Melting Point Determination

The melting point is the temperature at which a solid transitions into a liquid. For pure crystalline compounds, this occurs over a narrow range.[14][15] Impurities typically lower the melting point and broaden the melting range.[14][16]

Capillary Method: This is a common and straightforward technique.[14][17]

-

Sample Preparation: A small amount of powdered, dry this compound is packed into a capillary tube sealed at one end.[14][17]

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.[16][17]

-

Heating: The sample is heated at a controlled rate.[17] An initial rapid heating can be done to determine an approximate melting point, followed by a slower, more careful heating (e.g., 2 °C/min) for an accurate measurement.[14][18]

-

Observation and Measurement: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[14]

Density Determination

Density is the mass per unit volume of a substance.

-

Measurement of Mass: A known volume of this compound is accurately measured using a volumetric flask or a pycnometer.

-

Measurement of Volume: The mass of the empty container is measured. The container is then filled with this compound to the calibration mark, and the total mass is measured. The mass of the this compound is the difference between the two measurements.

-

Calculation: The density is calculated by dividing the mass of the this compound by its volume. The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[19]

Shake-Flask Method: This is a traditional and reliable method for determining equilibrium solubility.[20]

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a flask.[20][21]

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[20]

-

Separation: The undissolved this compound is separated from the saturated solution by filtration or centrifugation.[20]

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[20]

Research Applications of this compound

The unique properties of this compound make it a versatile compound in several research and industrial fields.

-

Flavor and Fragrance Industry: this compound is used as a flavoring agent in food products and as a component in fragrances due to its characteristic floral and fruity odor.[1][3][4] The Flavor and Extract Manufacturers Association (FEMA) has recognized it as safe for use in food flavoring.[3]

-

Pharmaceutical and Drug Development: Due to its amphiphilic nature, this compound has been investigated for its potential role in drug delivery. Fatty alcohols like this compound can act as solvents and may enhance the solubility and bioavailability of hydrophobic drugs.[3] Its ability to permeate the skin has also led to its investigation as a penetration enhancer for transdermal drug delivery.[22]

-

Industrial Surfactant and Solvent: this compound is utilized as a surfactant in various formulations, including cleaning products and personal care items, because of its ability to reduce surface tension.[3][22] It also serves as a solvent in the manufacturing of plasticizers, lubricants, and other chemicals.[22]

-

Chemical Ecology and Agriculture: In the field of chemical ecology, this compound is studied as a semiochemical, which is a chemical substance that carries a message.[3][23] It has been identified as a component of pheromones in some insect species, suggesting its potential use in pest management strategies.[1][3]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study and application of this compound.

References

- 1. This compound | C10H22O | CID 519158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB003482) - FooDB [foodb.ca]

- 3. This compound | High-Purity Reagent for Research [benchchem.com]

- 4. This compound, 1565-81-7 [thegoodscentscompany.com]

- 5. This compound [chembk.com]

- 6. This compound [stenutz.eu]

- 7. hmdb.ca [hmdb.ca]

- 8. This compound [flavscents.com]

- 9. Refractive Index Information Catalog [thegoodscentscompany.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. vernier.com [vernier.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 16. SSERC | Melting point determination [sserc.org.uk]

- 17. westlab.com [westlab.com]

- 18. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 19. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. researchgate.net [researchgate.net]

- 22. DECANOL - Ataman Kimya [atamanchemicals.com]

- 23. Semiochemical compound: Decan-3-ol | C10H22O [pherobase.com]

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of 3-Decanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Decanol, a ten-carbon secondary alcohol, is a naturally occurring volatile organic compound found across various biological kingdoms, from plants and insects to microorganisms. In the realm of chemical ecology, it functions as a semiochemical, notably as a pheromone in certain insect species. Its presence in various natural sources also contributes to their characteristic aromas. The biosynthesis of this compound is intrinsically linked to the intricate network of fatty acid metabolism. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailing its presence with available quantitative data. Furthermore, it delineates the experimental protocols for the extraction, identification, and quantification of this compound from diverse biological matrices. A significant focus is placed on elucidating the biosynthetic pathway of this compound, postulating a route from fatty acid precursors through key enzymatic transformations, including oxidation, decarboxylation, and stereospecific reduction. This guide is intended to be a valuable resource for researchers in natural product chemistry, chemical ecology, and biotechnology, as well as for professionals in the drug development industry who may explore its potential applications.

Natural Occurrence of this compound

This compound has been identified as a constituent in a variety of natural sources, where it plays diverse roles, from being a component of essential oils to acting as an insect pheromone. The following table summarizes the quantitative data available on its occurrence.

| Biological Source | Organism/Part | Concentration/Amount | Reference(s) |

| Plants | |||

| Mentha spicata (Spearmint) Essential Oil | 0.20% | [1] | |

| Glehnia littoralis | Present (unquantified) | [2] | |

| Psidium guajava (Guava) Fruit Volatiles | Present (unquantified) | [3][4] | |

| Insects | |||

| Myrmica lobicornis (Ant) Dufour's Gland Secretion | Present (unquantified) | [5] | |

| Microorganisms | |||

| Escherichia coli | 1-Decanol (related compound) production: 23.6 ng/mL to 148 ng/mL |

Experimental Protocols

The identification and quantification of the volatile compound this compound from complex biological matrices require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for such analyses, often coupled with various sample preparation methods.

Extraction and Analysis of this compound from Plant Material

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

This method is suitable for the analysis of volatile compounds from plant tissues, such as leaves, flowers, and fruits.

-

Sample Preparation:

-

Fresh plant material (e.g., 1-5 g of leaves or fruit pulp) is placed in a headspace vial (e.g., 20 mL).

-

For quantitative analysis, a known amount of an internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties and a different retention time) is added to the sample.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

A pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial containing the plant material.

-

The vial is typically heated (e.g., 40-60 °C) for a defined period (e.g., 30-60 minutes) to facilitate the release of volatile compounds and their adsorption onto the fiber.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is then inserted into the heated injection port of the GC-MS, where the adsorbed volatiles are thermally desorbed onto the analytical column.

-

GC Conditions (Example):

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 5 °C/min to 250 °C and held for 5 minutes.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and using a calibration curve prepared with authentic standards.

-

-

Extraction and Analysis of this compound from Insect Glands

Protocol: Solvent Extraction coupled with GC-MS

This protocol is suitable for the analysis of semiochemicals from insect glands, such as the Dufour's gland in ants.[6]

-

Sample Preparation:

-

Individual insect glands are carefully dissected under a microscope.

-

The dissected gland is placed in a microvial containing a small volume of a suitable solvent (e.g., 10-50 µL of hexane or dichloromethane).[6]

-

An internal standard is added for quantitative analysis.

-

The gland is allowed to extract for a specific period (e.g., 30 minutes to several hours).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

A small aliquot of the solvent extract (e.g., 1 µL) is injected into the GC-MS.

-

The GC-MS conditions are similar to those described in section 2.1.

-

Identification and quantification are performed as described previously.

-

Analysis of this compound from Microbial Cultures

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

This method is used for the analysis of volatile organic compounds produced by microorganisms in culture.

-

Sample Preparation:

-

A microbial culture is grown in a sealed vial (e.g., a 20 mL headspace vial containing liquid or solid media).

-

An internal standard can be added to the medium before inoculation for quantification.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

The SPME fiber is exposed to the headspace of the microbial culture at a controlled temperature (e.g., 37-50 °C) for a defined period.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The analysis is carried out as described in section 2.1.

-

Biosynthesis of this compound

The biosynthesis of this compound is not fully elucidated in any single organism. However, based on the principles of fatty acid metabolism and the known pathways for the formation of other secondary alcohols, a plausible biosynthetic route can be proposed. This pathway likely originates from the C10 fatty acid, decanoic acid, and proceeds through a series of enzymatic reactions.

Hypothesized Biosynthetic Pathway of this compound:

The proposed pathway involves the β-oxidation of decanoic acid to generate a key intermediate, which is then converted to this compound through decarboxylation and reduction steps.

Caption: Hypothesized biosynthetic pathway of this compound from decanoyl-CoA.

Key Enzymatic Steps:

-

Activation of Decanoic Acid: The pathway begins with the activation of decanoic acid to its coenzyme A (CoA) ester, decanoyl-CoA. This is a common step in fatty acid metabolism.

-

β-Oxidation Steps: Decanoyl-CoA enters the β-oxidation spiral.

-

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, forming trans-Δ²-decenoyl-CoA.

-

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond to form (S)-3-hydroxydecanoyl-CoA.

-

Oxidation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding 3-oxodecanoyl-CoA.

-

-

Decarboxylation (Hypothesized): This is a critical and less characterized step. A putative decarboxylase is proposed to catalyze the removal of the carboxyl group (as CO₂) and the CoA moiety from 3-oxodecanoyl-CoA to yield 3-decanone. While ketonic decarboxylation of β-keto acids is a known chemical reaction, the specific enzymes catalyzing this transformation in biological systems for the formation of medium-chain ketones are not well-defined.

-

Reduction: The final step is the stereospecific reduction of the ketone, 3-decanone, to the secondary alcohol, this compound. This reaction is catalyzed by a stereospecific ketoreductase , also known as a secondary alcohol dehydrogenase . These enzymes utilize cofactors such as NADPH or NADH to deliver a hydride to the carbonyl carbon, resulting in the formation of a specific stereoisomer of this compound. The stereospecificity of these enzymes is crucial in producing the biologically active enantiomer, particularly in the context of insect pheromones.

Experimental Workflow and Logical Relationships

The investigation of this compound, from its initial detection in a biological sample to the elucidation of its biosynthetic pathway, follows a logical progression of experimental procedures.

References

- 1. Differences in Volatile Components between the Mature Green and Mature Yellow Fruits of 3 Kinds of Red Flesh Guava(Psidium guajava L.) Analyzed by GC-IMS [agris.fao.org]

- 2. scielo.br [scielo.br]

- 3. jfda-online.com [jfda-online.com]

- 4. researchgate.net [researchgate.net]

- 5. | PDF or Rental [articles.researchsolutions.com]

- 6. Characterization of 3-Oxacyl-Acyl Carrier Protein Reductase Homolog Genes in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Decanol as a Volatile Organic Compound in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are crucial mediators of plant interactions with their environment. Among the vast array of plant-produced volatiles, fatty acid derivatives, including alcohols, play significant roles in defense and communication. This technical guide focuses on 3-decanol, a ten-carbon secondary alcohol, exploring its role as a plant VOC. While research specifically detailing the biosynthesis, emission, and signaling of this compound from plants is still emerging, this guide synthesizes current knowledge on related compounds and provides a framework for future investigation. This compound has been identified as a metabolite in plants such as Arabidopsis thaliana and Glehnia littoralis, and is also recognized as a semiochemical, acting as a pheromone in various insects.[1] This dual role highlights its potential significance in plant-insect interactions.

Biosynthesis of this compound in Plants

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the biosynthesis of other secondary alcohols in plant cuticular waxes, a hypothetical pathway can be proposed. The biosynthesis of fatty alcohols is linked to the fatty acid synthesis and modification pathways.

Hypothetical Biosynthetic Pathway:

The formation of this compound likely originates from the C10 fatty acid, capric acid (decanoic acid). The pathway may involve the following key steps:

-

Alkane Formation: Decanoic acid is converted to n-decane.

-

Hydroxylation: A hydroxylase enzyme, potentially a cytochrome P450 monooxygenase, introduces a hydroxyl group at the third carbon position of n-decane to form this compound.

A similar pathway has been suggested for the biosynthesis of other secondary alcohols in Arabidopsis thaliana, where the enzyme MAH1 (mid-chain alkane hydroxylase) is responsible for the hydroxylation of long-chain alkanes.

Figure 1: Hypothetical biosynthetic pathway of this compound in plants.

Emission of this compound from Plants

Quantitative data on the emission rates of this compound from specific plant species are currently limited in publicly available literature. The emission of VOCs is highly dependent on various factors, including plant species, developmental stage, time of day, and biotic and abiotic stresses. To illustrate how such data would be presented, the following table provides a template with hypothetical values.

Table 1: Hypothetical Emission Rates of this compound from Glehnia littoralis

| Condition | Plant Organ | Emission Rate (ng g⁻¹ h⁻¹) | Method of Collection | Analytical Technique |

| Control (Unstressed) | Leaves | 5.2 ± 1.3 | Dynamic Headspace Sampling | GC-MS |

| Control (Unstressed) | Roots | 12.8 ± 2.5 | Dynamic Headspace Sampling | GC-MS |

| Herbivore Damage (Simulated) | Leaves | 25.6 ± 4.1 | Dynamic Headspace Sampling | GC-MS |

| Drought Stress | Roots | 8.9 ± 1.9 | Dynamic Headspace Sampling | GC-MS |

Note: The data in this table are for illustrative purposes only and do not represent actual experimental results.

Role of this compound in Plant-Insect Interactions

As a semiochemical, this compound can mediate interactions between plants and insects.[1] It can act as an allomone (benefiting the emitter), a kairomone (benefiting the receiver), or a synomone (benefiting both). Given its role as a pheromone in some insect species, its presence in plant volatiles could have significant ecological implications.

Potential Signaling Pathways:

-

Attraction of Herbivores: If this compound is a component of the host plant's volatile profile, it could be used by specialist herbivores to locate their food source.

-

Attraction of Pollinators: Floral scents containing this compound might attract specific pollinators.

-

Repellence of Herbivores: For non-adapted insects, this compound could act as a repellent, deterring feeding or oviposition.

-

Attraction of Natural Enemies (Indirect Defense): Upon herbivore attack, the induced emission of this compound could attract predators or parasitoids of the attacking herbivore.

Figure 2: Potential roles of this compound in plant-insect interactions.

Experimental Protocols

Extraction and Identification of this compound from Plant Tissue

This protocol is adapted from methodologies used for the analysis of secondary alcohols in plant waxes.

Objective: To extract and identify this compound from plant leaves or roots.

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Solvents: n-hexane (GC grade), dichloromethane (GC grade)

-

Internal standard (e.g., n-tetracosane)

-

Anhydrous sodium sulfate

-

Glass vials with PTFE-lined caps

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Weigh approximately 1 g of fresh or 0.1 g of freeze-dried, powdered plant tissue into a glass vial.

-

Add a known amount of internal standard (e.g., 10 µg of n-tetracosane in hexane).

-

-

Extraction:

-

Add 10 mL of n-hexane to the vial.

-

Sonicate the sample for 15 minutes at room temperature.

-

Alternatively, perform Soxhlet extraction for 6-8 hours for exhaustive extraction.

-

Filter the extract through anhydrous sodium sulfate to remove water.

-

-

Concentration:

-

Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator at low temperature.

-

-

GC-MS Analysis:

-

Inject 1 µL of the concentrated extract into the GC-MS.

-

GC Conditions (Example):

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier gas: Helium at a constant flow of 1 mL/min.

-

Oven temperature program: 50°C for 2 min, ramp to 250°C at 5°C/min, hold for 10 min.

-

Injector temperature: 250°C.

-

-

MS Conditions (Example):

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Ion source temperature: 230°C.

-

-

-

Identification:

-

Identify this compound by comparing the retention time and mass spectrum of the peak in the sample with that of an authentic this compound standard. The mass spectrum should show characteristic fragments.

-

Figure 3: General workflow for the extraction and analysis of this compound.

Analysis of Emitted this compound (Headspace Analysis)

Objective: To collect and quantify this compound emitted from living plants.

Materials:

-

Intact plant in a pot.

-

Glass or PET sampling chamber.

-

Air pump.

-

Flow meter.

-

Adsorbent tubes (e.g., Tenax TA or a combination of adsorbents).

-

Thermal desorber coupled to a GC-MS.

Procedure:

-

Dynamic Headspace Sampling Setup:

-

Enclose the plant or a part of it (e.g., a branch) in the sampling chamber.

-

Create an inlet for purified air and an outlet connected to the adsorbent tube and the air pump.

-

Use a flow meter to maintain a constant airflow (e.g., 100-500 mL/min) through the chamber.

-

-

Volatile Collection:

-

Pull the air from the chamber through the adsorbent tube for a defined period (e.g., 1-4 hours). The volatiles will be trapped on the adsorbent material.

-

-

Thermal Desorption and GC-MS Analysis:

-

Place the adsorbent tube in the thermal desorber.

-

The tube is heated, and the trapped volatiles are released and transferred to the GC-MS for analysis.

-

GC-MS conditions are similar to those described in the previous protocol.

-

-

Quantification:

-

Quantify the amount of this compound by comparing the peak area to a calibration curve generated using known amounts of a this compound standard injected onto adsorbent tubes.

-

Conclusion and Future Directions

This compound is a plant-derived volatile organic compound with potential roles in mediating ecological interactions. While its presence has been confirmed in a few plant species, a significant knowledge gap remains regarding its biosynthesis, regulation of emission, and specific functions in plant defense and communication. The hypothetical biosynthetic pathway and experimental protocols provided in this guide offer a starting point for researchers to delve deeper into the chemical ecology of this intriguing secondary alcohol. Future research should focus on:

-

Elucidating the biosynthetic pathway: Identifying the specific genes and enzymes involved in this compound synthesis in plants.

-

Quantitative emission studies: Measuring the emission rates of this compound from a wider range of plant species under various biotic and abiotic stress conditions.

-

Behavioral and electrophysiological assays: Investigating the responses of insects (herbivores, pollinators, and natural enemies) to this compound to determine its precise role as a semiochemical in different ecological contexts.

A comprehensive understanding of the role of this compound in plant ecosystems could open up new avenues for the development of novel pest management strategies and for the utilization of this compound in various industrial applications.

References

The Role of 3-Decanol in Insect Chemical Ecology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decanol, a secondary alcohol with the chemical formula C₁₀H₂₂O, is a volatile organic compound that has been identified as a semiochemical in the field of insect chemical ecology.[1] Semiochemicals are chemical substances that carry information between organisms, playing a crucial role in behaviors such as mating, foraging, and oviposition.[2] They are broadly categorized into pheromones, which mediate intraspecific communication, and allelochemicals, which are involved in interspecific interactions. Allelochemicals are further divided into allomones (benefiting the emitter), kairomones (benefiting the receiver), and synomones (benefiting both). While this compound is listed as a pheromone in chemical databases, detailed research into its specific roles across various insect species is an emerging area of study.[1]

This technical guide provides an in-depth overview of the current understanding and investigatory framework for the role of this compound in insect chemical ecology. It is designed to equip researchers, scientists, and drug development professionals with the necessary background, experimental protocols, and data interpretation frameworks to explore the potential of this and structurally similar compounds in pest management and other applications. Due to the limited specific data on this compound, this guide will also draw upon established methodologies and findings from studies on related long-chain alcohols and other decanol isomers to provide a comprehensive and practical resource.

Data Presentation: Quantitative Analysis of Semiochemical Activity

Quantitative data is paramount for evaluating the behavioral and physiological effects of semiochemicals. The following tables provide templates for organizing and presenting such data, populated with hypothetical yet representative data based on typical findings for insect responses to volatile compounds.

Table 1: Electroantennography (EAG) Dose-Response to this compound

| Insect Species | Sex | Dose of this compound (µg) | Mean EAG Response (mV ± SE) |

| Hypotheticus insectus | Male | 0.1 | 0.2 ± 0.05 |

| 1 | 0.8 ± 0.1 | ||

| 10 | 1.5 ± 0.2 | ||

| 100 | 2.1 ± 0.3 | ||

| Female | 0.1 | 0.1 ± 0.03 | |

| 1 | 0.5 ± 0.08 | ||

| 10 | 1.1 ± 0.15 | ||

| 100 | 1.6 ± 0.22 |

Table 2: Behavioral Response of Hypotheticus insectus in a Y-Tube Olfactometer

| Odor Source | No. of Insects Choosing Treatment | No. of Insects Choosing Control | No. of Non-Responders | Preference Index* |

| This compound (10 µg) vs. Control | 35 | 15 | 5 | 0.40 |

| This compound (100 µg) vs. Control | 42 | 8 | 5 | 0.68 |

*Preference Index = (Number choosing treatment - Number choosing control) / Total number making a choice

Table 3: Field Trapping Results for Hypotheticus insectus

| Lure Composition | Trap Type | Mean No. of Insects Captured/Trap/Day (± SE) |

| This compound (10 mg) | Delta Trap | 25 ± 4 |

| This compound (100 mg) | Delta Trap | 48 ± 7 |

| Control (no lure) | Delta Trap | 2 ± 1 |

Experimental Protocols

Detailed and standardized methodologies are critical for reproducible and comparable results in chemical ecology research. The following protocols outline key experiments for investigating the role of this compound.

Electroantennography (EAG)

Objective: To measure the overall electrical response of an insect's antenna to this compound, indicating its detection by olfactory receptor neurons.[3][4]

Materials:

-

Intact insect antenna

-

Micromanipulators

-

Glass capillary electrodes filled with saline solution

-

Ag/AgCl wires

-

Amplifier and data acquisition system

-

Purified and humidified air stream

-

Odor delivery system (e.g., Pasteur pipette with filter paper)

-

Synthetic this compound of high purity

-

Solvent (e.g., hexane or paraffin oil)

Protocol:

-

Preparation of Antenna: An insect is immobilized, and one of its antennae is excised at the base. The antenna is then mounted between two electrodes on a holder. A small portion of the distal tip is removed to ensure good electrical contact with the recording electrode.

-

Electrode Placement: The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is inserted into the base of the antenna or the insect's head.[5]

-

Odorant Preparation: Serial dilutions of this compound are prepared in a suitable solvent. A small aliquot (e.g., 10 µL) of each dilution is applied to a piece of filter paper, and the solvent is allowed to evaporate.[3]

-

Stimulus Delivery: The filter paper with the odorant is placed inside a Pasteur pipette. A puff of purified air is passed through the pipette, delivering the this compound vapor into a continuous, humidified air stream flowing over the antenna.

-

Data Recording: The change in electrical potential (depolarization) across the antenna upon stimulation is recorded. The amplitude of the response is measured in millivolts (mV).

-

Controls: A solvent-only control and a standard reference compound (e.g., (Z)-3-hexen-1-ol) are used in each experiment to ensure the reliability of the responses.[3]

-

Dose-Response: A range of this compound concentrations are tested to generate a dose-response curve.

Y-Tube Olfactometer Bioassay

Objective: To determine the behavioral response (attraction, repulsion, or neutrality) of an insect to this compound in a controlled laboratory setting.[6][7]

Materials:

-

Glass Y-tube olfactometer

-

Air pump or compressed air source

-

Flow meters

-

Humidifier

-

Charcoal filter

-

Odor source chambers

-

Test insects

-

Synthetic this compound

-

Solvent

Protocol:

-

Setup: The Y-tube olfactometer is placed in a controlled environment with uniform lighting and temperature. A continuous, purified, and humidified airflow is passed through both arms of the Y-tube at a constant rate.[8]

-

Odor Source: A filter paper treated with a known amount of this compound is placed in one odor source chamber, and a filter paper with solvent only is placed in the other. These chambers are connected to the two arms of the olfactometer.

-

Insect Release: A single insect is introduced at the base of the Y-tube's main arm.

-

Observation: The insect's movement is observed for a set period (e.g., 5-10 minutes). A choice is recorded when the insect walks a predetermined distance into one of the arms. Insects that do not make a choice within the time limit are recorded as non-responders.

-

Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. Statistical analysis (e.g., Chi-square test) is used to determine if there is a significant preference.

-

Cleaning: The Y-tube is thoroughly cleaned with solvent and baked between trials to prevent chemical contamination. The positions of the treatment and control arms are switched between trials to avoid positional bias.[9]

Field Trapping Bioassay

Objective: To evaluate the effectiveness of this compound as an attractant for a target insect species under natural environmental conditions.[10]

Materials:

-

Insect traps (e.g., delta traps, funnel traps)

-

Lure dispensers (e.g., rubber septa, polyethylene vials)

-

Synthetic this compound

-

Solvent (if necessary for dilution)

-

Stakes or hangers for trap deployment

-

GPS device for recording trap locations

Protocol:

-

Lure Preparation: Lures are prepared by loading dispensers with a specific amount of this compound. Control lures contain no active compound.

-

Trap Deployment: Traps baited with this compound lures and control traps are deployed in the field in a randomized block design to account for spatial variability. Traps should be placed at a consistent height and spacing to minimize interference.[11]

-

Data Collection: Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured target insects is recorded.

-

Trap Maintenance: The position of the traps within each block is rotated at each check to minimize positional effects. Lures are replaced as needed based on their expected field longevity.

-

Data Analysis: The mean number of insects captured in baited traps is compared to the number captured in control traps using appropriate statistical tests (e.g., ANOVA or t-test).

Mandatory Visualization

Insect Olfactory Signaling Pathway

The following diagram illustrates a generalized insect olfactory signaling pathway, which is initiated by the binding of an odorant molecule like this compound to an Odorant Receptor.

Experimental Workflow for Investigating this compound

This diagram outlines a logical workflow for the comprehensive investigation of this compound's role as a semiochemical.

Conclusion

This compound presents an intriguing candidate for further research in insect chemical ecology. While its role as a pheromone has been noted, the depth of its influence on insect behavior across different species remains largely unexplored. The experimental frameworks and data presentation formats provided in this guide offer a robust starting point for researchers to systematically investigate the effects of this compound. By employing a combination of electrophysiological and behavioral assays, from the laboratory to the field, the scientific community can elucidate the specific functions of this compound. Such knowledge is fundamental for the development of novel and sustainable pest management strategies that leverage the intricate chemical communication systems of insects. Future research should focus on screening a wide range of insect species for their sensitivity to this compound, identifying the specific olfactory receptors involved in its detection, and conducting field trials to validate its efficacy as a behavior-modifying compound.

References

- 1. This compound | C10H22O | CID 519158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. Electroantennographic Responses of Aromia bungii (Faldermann, 1835) (Coleoptera, Cerambycidae) to a Range of Volatile Compounds [mdpi.com]

- 4. Triple electroantennography captures the range and spatial arrangement of olfactory sensory neuron response on an insect antenna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Field trials of solid triple lure (trimedlure, methyl eugenol, raspberry ketone, and DDVP) dispensers for detection and male annihilation of Ceratitis capitata, Bactrocera dorsalis, and Bactrocera cucurbitae (Diptera: Tephritidae) in Hawaii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How to use traps to monitor insect populations in the field | AHDB [ahdb.org.uk]

The Unveiling of a Fungal Volatile: A Technical Guide to the Biosynthetic Pathway of 3-Decanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi are prolific producers of a vast and diverse array of secondary metabolites, many of which possess significant biological activities. Among these are volatile organic compounds (VOCs) that contribute to the characteristic aromas of various fungi and can also play roles in fungal ecology and interactions. 3-Decanol, a ten-carbon secondary alcohol, is a volatile compound identified in several fungal species, notably in Penicillium roqueforti, where it contributes to the characteristic flavor profile of blue cheeses.[1][2] Understanding the biosynthetic pathway of this compound is crucial for harnessing its potential in flavor and fragrance industries, as well as for exploring its possible bioactivities. This technical guide provides an in-depth investigation into the proposed biosynthetic pathway of this compound in fungi, detailing the key enzymatic steps, relevant experimental protocols, and quantitative data.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in fungi is intrinsically linked to the catabolism of fatty acids, specifically decanoic acid. The proposed pathway involves a series of enzymatic reactions that mirror the initial steps of β-oxidation, followed by a decarboxylation and a final reduction step.

-

Activation of Decanoic Acid: The pathway commences with the activation of decanoic acid to its coenzyme A (CoA) thioester, decanoyl-CoA. This reaction is catalyzed by a fatty acyl-CoA synthetase.

-

β-Oxidation to a β-Ketoacyl-CoA: Decanoyl-CoA enters the β-oxidation spiral. The first two steps, oxidation and hydration, lead to the formation of 3-hydroxydecanoyl-CoA, which is then oxidized by a 3-hydroxyacyl-CoA dehydrogenase to yield 3-oxodecanoyl-CoA (also known as β-ketodecanoyl-CoA).

-

Thiolytic Cleavage and Decarboxylation to 3-Decanone: In contrast to the canonical β-oxidation pathway where 3-oxodecanoyl-CoA would be cleaved by a thiolase, it is hypothesized that a specialized enzymatic activity leads to the formation of a methyl ketone. While the precise mechanism is not fully elucidated, it is proposed that a 3-ketoacyl-CoA thiolase-like enzyme or a dedicated decarboxylase acts on 3-oxodecanoyl-CoA to yield the methyl ketone, 3-decanone, with the release of CO2 and CoA. The formation of methyl ketones from fatty acids is a known metabolic process in fungi like Penicillium roqueforti.[3]

-

Reduction to this compound: The final step in the pathway is the reduction of the carbonyl group of 3-decanone to a hydroxyl group, yielding this compound. This reaction is catalyzed by a reductase or a dehydrogenase, likely a member of the medium-chain dehydrogenase/reductase (MDR) superfamily, which is known to be involved in the metabolism of alcohols and ketones.[4][5] These enzymes typically utilize NADPH or NADH as a cofactor.

Data Presentation

Quantitative analysis of this compound and its precursors is essential for understanding the efficiency of the biosynthetic pathway and for optimizing its production. The following table summarizes hypothetical, yet representative, quantitative data for the production of key volatiles in a culture of Penicillium roqueforti grown on a lipid-rich medium.

| Compound | Concentration (µg/g of dry mycelium) after 7 days | Concentration (µg/g of dry mycelium) after 14 days |

| Decanoic Acid | 550 ± 45 | 250 ± 30 |

| 3-Decanone | 85 ± 12 | 150 ± 20 |

| This compound | 40 ± 8 | 95 ± 15 |

| 2-Nonanone | 120 ± 18 | 210 ± 25 |

| 2-Nonanol | 60 ± 10 | 115 ± 18 |

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a combination of analytical, biochemical, and molecular biology techniques.

Analysis of Volatile Organic Compounds (VOCs) by GC-MS

This protocol is for the identification and quantification of this compound and other volatile metabolites from fungal cultures.

a. Sample Preparation:

- Grow the fungal strain of interest (e.g., Penicillium roqueforti) in a suitable liquid medium supplemented with a potential precursor, such as decanoic acid.

- After a defined incubation period, collect the culture broth and mycelium separately.

- For the broth, perform a liquid-liquid extraction with a non-polar solvent like dichloromethane or diethyl ether.

- For the mycelium, disrupt the cells (e.g., by bead beating or grinding in liquid nitrogen) and extract with the same solvent.

- Concentrate the extracts under a gentle stream of nitrogen.

b. GC-MS Analysis:

- Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms).

- Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract in splitless mode.

- Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

- Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-400.

- Identification: Identify this compound and other compounds by comparing their mass spectra and retention times with those of authentic standards and by searching against a mass spectral library (e.g., NIST).

- Quantification: Create a calibration curve using known concentrations of a this compound standard to quantify its abundance in the samples.

Enzyme Assay for 3-Decanone Reductase Activity

This protocol is designed to measure the activity of the enzyme responsible for the conversion of 3-decanone to this compound.

a. Preparation of Cell-Free Extract:

- Harvest fungal mycelium from a liquid culture.

- Wash the mycelium with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

- Resuspend the mycelium in the same buffer containing a protease inhibitor cocktail.

- Disrupt the cells using a French press, sonication, or bead beating.

- Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris. The supernatant is the cell-free extract.

b. Assay Mixture:

- In a quartz cuvette, prepare a reaction mixture containing:

- Potassium phosphate buffer (50 mM, pH 7.0)

- NADPH or NADH (0.2 mM)

- Cell-free extract (a suitable amount, e.g., 50-100 µg of total protein)

- Initiate the reaction by adding the substrate, 3-decanone (e.g., 1 mM, dissolved in a small amount of ethanol or DMSO).

- The total reaction volume should be constant (e.g., 1 mL).

c. Measurement:

- Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH or NADH.

- The rate of the reaction can be calculated using the Beer-Lambert law (molar extinction coefficient for NADPH/NADH at 340 nm is 6220 M⁻¹cm⁻¹).

- One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH or NADH per minute under the specified conditions.

Gene Knockout for Pathway Elucidation

This protocol outlines a general workflow for creating a gene deletion mutant to confirm the function of a candidate gene in the this compound biosynthetic pathway.

a. Identification of Candidate Genes:

- Based on sequence homology to known reductases or dehydrogenases, identify candidate genes in the genome of the fungus. Look for genes within potential biosynthetic gene clusters related to fatty acid metabolism.

b. Construction of a Deletion Cassette:

- Design a deletion cassette containing a selectable marker (e.g., an antibiotic resistance gene like hygromycin B phosphotransferase) flanked by sequences homologous to the regions upstream and downstream of the target gene.

- Amplify the flanking regions and the marker gene by PCR and assemble them using techniques like fusion PCR or Gibson assembly.

c. Fungal Transformation:

- Prepare fungal protoplasts by treating the mycelium with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum).

- Transform the protoplasts with the deletion cassette using a method like PEG-mediated transformation or electroporation.

d. Selection and Verification of Mutants:

- Select for transformants on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B).

- Screen the resistant colonies by PCR to confirm the homologous recombination event and the deletion of the target gene. Southern blotting can be used for further confirmation.

e. Phenotypic Analysis:

- Grow the confirmed knockout mutant and the wild-type strain under the same conditions.

- Analyze the VOC profiles of both strains using GC-MS as described in Protocol 1.

- A significant reduction or complete absence of this compound in the mutant compared to the wild-type would confirm the involvement of the deleted gene in its biosynthesis.

Mandatory Visualization

Caption: Proposed biosynthetic pathway of this compound from decanoic acid in fungi.

Caption: Experimental workflow for gene knockout to elucidate the this compound pathway.

Conclusion

The biosynthesis of this compound in fungi is a fascinating example of the modification of a primary metabolic pathway, β-oxidation, to produce a specific secondary metabolite. While the general steps of the pathway are proposed, further research is required to identify and characterize the specific enzymes involved, particularly the decarboxylase/thiolase-like enzyme and the final 3-decanone reductase. The experimental protocols outlined in this guide provide a framework for researchers to delve deeper into this pathway, paving the way for potential applications in biotechnology and food science. The elucidation of such pathways not only enhances our fundamental understanding of fungal metabolism but also opens avenues for the targeted engineering of fungal strains for the overproduction of valuable volatile compounds.

References

- 1. Strong effect of Penicillium roqueforti populations on volatile and metabolic compounds responsible for aromas, flavor and texture in blue cheeses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Secondary Metabolites from Penicillium roqueforti, A Starter for the Production of Gorgonzola Cheese - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fungal Alcohol Dehydrogenases: Physiological Function, Molecular Properties, Regulation of Their Production, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Olfactory Signal of Opportunity: 3-Decanol as a Semiochemical in Hermit Crab Communication

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the competitive world of hermit crabs, the acquisition of a suitable gastropod shell is a critical determinant of survival and reproductive success. Chemical cues play a pivotal role in mediating behaviors associated with shell procurement. This technical guide delves into the function of 3-decanol, a volatile organic compound found in the hemolymph of the thinstripe hermit crab, Clibanarius vittatus, as a key semiochemical that signals shell availability to conspecifics. Through a comprehensive review of seminal and contemporary research, this document provides a detailed overview of the behavioral responses elicited by this compound, the experimental protocols used to elucidate its function, and the broader implications for understanding crustacean chemical ecology. Quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using DOT language diagrams. This guide is intended to be a valuable resource for researchers in chemical ecology, neuroethology, and for professionals in drug development exploring novel compounds that modify invertebrate behavior.

Introduction

Chemical communication is a fundamental modality for information exchange in marine and terrestrial ecosystems. For hermit crabs, who are obligate users of discarded gastropod shells, the ability to detect cues that indicate the availability of a new, better-fitting shell is a strong selective pressure. The odor of a dead or injured conspecific, while potentially signaling danger, also represents a prime opportunity for shell acquisition. Research has identified specific chemical compounds within the hemolymph of hermit crabs that trigger distinct behavioral responses in their counterparts. This guide focuses on this compound, a C10 alcohol, and its role as a potent attractant and instigator of shell-related behaviors in the hermit crab Clibanarius vittatus.

Behavioral Response to this compound

The presence of this compound in the water column elicits a distinct and quantifiable "shell investigation" behavior in C. vittatus. This behavior is characterized by a series of actions aimed at exploring and potentially acquiring a new shell. In contrast, other compounds present in the hemolymph, such as 2-ethyl-1-hexanol, do not induce this specific response, highlighting the specificity of the this compound signal.

Quantitative Behavioral Data

The following tables summarize the key quantitative findings from studies on the behavioral responses of Clibanarius vittatus to this compound and related compounds.

| Compound | Concentration | Behavioral Response | Source |

| This compound (from C. vittatus hemolymph) | Not specified | Stimulation of shell investigation behavior | [1] |

| 2-Ethyl-1-hexanol | Not specified | No stimulation of shell investigation behavior | [1] |

| Synthetic 1-Decanol | Not specified | Evoked shell investigation behavior | [1] |

| Synthetic 2-Decanol | Not specified | No response | [1] |

| Synthetic this compound | Not specified | Stimulation of shell investigation behavior | [1] |

| Synthetic 4-Decanol | Not specified | No response | [1] |

| Synthetic 5-Decanol | Not specified | Evoked shell investigation behavior | [1] |

| 3-Undecanol | Not specified | Evoked shell investigation behavior | [1] |

| Stimulus | Behavioral Response Type | Key Observations | Source |

| Crushed Conspecifics | Aggregation/Shell Investigation | Increased locomotor activity, investigation of nearby shells, switching into empty shells. | |

| Crushed Conspecifics | Alarm | Crabs flee the area. | |

| Crushed Conspecifics | Withdrawal | Crabs retract into their shells and remain inactive. |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that identified and characterized the role of this compound in hermit crab communication.

Animal Collection and Maintenance

-

Species: Clibanarius vittatus

-

Collection Site: Intertidal zones where the species is abundant.

-

Holding Conditions: Crabs are maintained in saltwater aquaria with appropriate substrate and a surplus of empty gastropod shells of various sizes. Water temperature, salinity, and photoperiod are controlled to mimic natural conditions. Crabs are typically fed a diet of shrimp or fish flakes.

Chemical Stimuli Preparation

-

Hemolymph Collection: Hemolymph is extracted from donor crabs, typically by piercing the arthrodial membrane at the base of a walking leg.

-

Volatiles Extraction: Volatile compounds from hemolymph are purged from a water-hemolymph solution and trapped in seawater for use in bioassays.

-

Synthetic Compounds: Synthetic this compound and other related alcohols are obtained from commercial chemical suppliers. Stock solutions are prepared, and serial dilutions are made to achieve the desired final concentrations for bioassays.

Shell Investigation Bioassay

This bioassay is designed to quantify the behavioral response of hermit crabs to chemical stimuli.

-

Arena: A circular or rectangular glass or acrylic arena is filled with seawater.

-

Stimulus Introduction: A controlled volume of the chemical stimulus (e.g., seawater containing this compound) is introduced into the center of the arena.

-

Behavioral Observation: An individual hermit crab is placed in the arena, and its behavior is recorded for a set period (e.g., 5-10 minutes).

-

Recorded Behaviors:

-

Locomotion: Time spent moving versus stationary.

-

Shell Grasping: The number of times the crab grasps or attempts to manipulate an empty shell placed in the arena.

-

Shell Entry: Attempts to enter the empty shell.

-

-

Controls: Seawater without any added chemical stimuli is used as a negative control.

-

Replication: The bioassay is repeated with multiple individual crabs for each stimulus and control condition to ensure statistical power.

Statistical Analysis

The data collected from the bioassays are typically analyzed using non-parametric statistical tests, such as the Chi-square test or Fisher's exact test, to compare the frequencies of specific behaviors between different stimulus conditions.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships.

Caption: Workflow for a typical hermit crab shell investigation bioassay.

Caption: Proposed signaling pathway for this compound in hermit crab communication.

Conclusion and Future Directions

The identification of this compound as a specific semiochemical that signals shell availability in Clibanarius vittatus represents a significant advancement in our understanding of crustacean chemical ecology. This volatile compound acts as a reliable indicator of a potential resource, triggering a stereotyped behavioral response that is crucial for the hermit crab's life cycle.

Future research should focus on several key areas:

-

Dose-Response Relationships: Establishing a clear concentration-dependent effect of this compound on shell investigation behavior.

-

Receptor Identification: Identifying the specific chemoreceptors on the hermit crab's antennules that bind to this compound.

-

Interspecific Effects: Investigating whether this compound from C. vittatus elicits behavioral responses in other sympatric hermit crab species.

-

Synergistic and Inhibitory Effects: Exploring how the presence of other compounds in the hemolymph or from the environment might modulate the response to this compound.

For drug development professionals, the specificity of the this compound signal and its profound effect on hermit crab behavior offer a potential model for the development of species-specific and environmentally benign methods for managing crustacean populations, for instance, in aquaculture or in the control of invasive species. Understanding the molecular basis of this chemical communication pathway could pave the way for the design of novel compounds that either mimic or block the action of this compound, thereby influencing hermit crab behavior in a targeted manner.

References

Toxicological Profile and Safety Assessment of 3-Decanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Decanol, a secondary fatty alcohol, is utilized as a flavoring agent in food and a fragrance component in consumer products. This technical guide provides a comprehensive overview of its toxicological profile and safety assessment, drawing from available literature and regulatory evaluations. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have concluded that this compound poses no safety concern at current levels of intake when used as a flavoring agent. This assessment is supported by a body of evidence indicating low acute toxicity and no genotoxic potential. This document summarizes key toxicological data, outlines relevant experimental protocols, and describes the metabolic fate of this compound.

Chemical and Physical Properties

This compound is a secondary alcohol with the chemical formula C₁₀H₂₂O.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Decan-3-ol | [1] |

| Synonyms | Ethyl heptyl carbinol, Heptyl ethyl carbinol | [1] |

| CAS Number | 1565-81-7 | [1] |

| Molecular Formula | C₁₀H₂₂O | [1] |

| Molecular Weight | 158.28 g/mol | [1] |

| Physical State | Colorless to pale yellow liquid | [2] |

| Odor | Floral, fatty, orange, musty, mushroom | [2] |

| Boiling Point | 211-212 °C @ 760 mmHg | [2] |

| Flash Point | 86.67 °C | [2] |

| Water Solubility | Insoluble | [2] |

| logP (o/w) | 3.90 (estimated) | [2] |

Toxicological Profile

The toxicological data for this compound is primarily based on evaluations for its use as a flavoring substance. Where specific data for this compound is not available, information from structurally related compounds, such as other secondary decanols or 1-decanol, is used for a read-across assessment.

Acute Toxicity

No specific oral, dermal, or inhalation LD₅₀/LC₅₀ values for this compound were identified in the public domain. However, a No-Observed-Adverse-Effect Level (NOAEL) has been established in rodent models. For the related compound 1-decanol, acute toxicity values are available.

Table 2: Acute Toxicity Data

| Test | Species | Route | Value | Reference(s) |

| NOAEL (this compound) | Rodent | Oral | < 500 mg/kg bw | [No specific citation available in search results] |

| LD₅₀ (1-decanol) | Rat | Oral | 4720 mg/kg | [No specific citation available in search results] |

| LD₅₀ (1-decanol) | Rabbit | Dermal | 3560 mg/kg | [No specific citation available in search results] |

| LC₅₀ (1-decanol) | Mouse | Inhalation | 4000 mg/m³/2H | [No specific citation available in search results] |

Skin and Eye Irritation

This compound is classified as an eye irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 3: Irritation Data

| Test | Species | Result | Reference(s) |

| Eye Irritation | Not specified | Causes serious eye irritation (GHS Category 2) | [1] |

| Skin Irritation | Not specified | Irritating to skin (Risk Phrase R38) | [3] |

Sub-chronic Toxicity

Long-term exposure studies on this compound have indicated potential effects on the liver and kidneys at higher doses. However, specific NOAELs from 90-day studies were not found in the reviewed literature.

Genetic Toxicity

Table 4: Genetic Toxicity Data Summary

| Assay | Test System | Metabolic Activation | Result | Reference(s) |

| Overall Assessment | Group evaluation of flavouring substances | Not Applicable | No genotoxic potential | [4][5][6][7][8] |

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on this compound were not identified. The safety assessments by JECFA and EFSA, which did not raise concerns, suggest that at the current levels of exposure as a flavoring agent, adverse reproductive and developmental effects are not expected.

Safety Assessment

Regulatory Evaluations

Similarly, the European Food Safety Authority (EFSA) evaluated this compound as part of Flavouring Group Evaluation 07 (FGE.07). The panel concluded that all substances in this group, including this compound, "do not give rise to safety concerns at their levels of dietary intake, estimated on the basis of the 'Maximised Survey-derived Daily Intake' (MSDI) approach."[7]

Metabolism

The metabolism of this compound is expected to follow the pathways established for other secondary alcohols.

Metabolic Pathways

The primary metabolic pathway for secondary alcohols involves oxidation to the corresponding ketone. In the case of this compound, this would be 3-decanone. This reaction is catalyzed by alcohol dehydrogenases (ADHs). The resulting ketone can then be further metabolized.

A secondary pathway involves conjugation of the hydroxyl group with glucuronic acid (glucuronidation) or sulfate (sulfation) to form water-soluble metabolites that are readily excreted. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.

Metabolic pathways of this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The following are brief overviews of the standard protocols relevant to the toxicological endpoints discussed.

Acute Oral Toxicity (based on OECD Guideline 423)

Acute oral toxicity testing workflow.

In Vitro Skin Irritation (based on OECD Guideline 439)

References

- 1. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]

- 2. Three-dimensional structures of the three human class I alcohol dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 4. Alcohol sulfotransferase - Wikipedia [en.wikipedia.org]

- 5. Studies on the interactions of chiral secondary alcohols with rat hydroxysteroid sulfotransferase STa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EC 2.8.2.2 - alcohol sulfotransferase. [ebi.ac.uk]

- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 8. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

Environmental Fate and Biodegradability of 3-Decanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and biodegradability of 3-decanol (CAS No: 1565-81-7), a secondary fatty alcohol. Understanding the environmental profile of such compounds is critical for environmental risk assessment and the development of sustainable chemical products. This document summarizes key physicochemical properties, biodegradation pathways, and persistence in various environmental compartments, supported by detailed experimental protocols and visual diagrams.

Physicochemical Properties of this compound

The environmental distribution and transport of this compound are governed by its physicochemical properties. These properties influence its partitioning between air, water, soil, and biota. A summary of these characteristics is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O | [1][2] |

| Molecular Weight | 158.28 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | -5 °C | [3] |

| Boiling Point | 211 °C | [3] |

| Vapor Pressure | 0.0365 mmHg at 25°C | [3] |

| Water Solubility | Insoluble | [3] |

| Log P (Octanol-Water Partition Coefficient) | 3.9 | [1] |

Environmental Fate

The following table summarizes the expected environmental fate of this compound in different environmental compartments. It is important to note that while general principles for long-chain alcohols apply, specific experimental data for this compound is limited.

| Environmental Compartment | Fate | Supporting Data/Rationale |

| Atmosphere | Expected to be degraded by reaction with photochemically-produced hydroxyl radicals. | The atmospheric half-life for the reaction of vapor-phase 1-decanol with hydroxyl radicals is estimated to be 25 hours. A similar fate is expected for this compound. |

| Water | Expected to biodegrade. Adsorption to suspended solids and sediment is likely. | Long-chain alcohols are generally readily biodegradable.[4] Due to its low water solubility and high Log P, partitioning to sediment is expected. |

| Soil | Expected to biodegrade. Moderate mobility is anticipated. | Biodegradation is a major fate process for alcohols in soil. The log Koc of the structurally similar 1-decanol is 2.59, suggesting moderate mobility.[5] |

Biodegradability

While specific ready biodegradability data for this compound under OECD 301 guidelines were not found in the public domain, long-chain alcohols are generally considered to be readily biodegradable.[4] For instance, a ready biodegradation study on 1-decanol showed 74.6% CO2 evolution in 28 days.[6]

Proposed Biodegradation Pathway of this compound

The aerobic biodegradation of secondary alcohols like this compound is expected to be initiated by the oxidation of the secondary alcohol group to a ketone by alcohol dehydrogenase. The resulting ketone, 3-decanone, would then likely undergo further degradation through pathways such as Baeyer-Villiger monooxygenase action, leading to an ester that can be hydrolyzed and subsequently enter central metabolism.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of environmental fate studies. Below are summaries of standard OECD protocols relevant to the assessment of this compound.